(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-enamide
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Overview
Description
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-enamide is an organic compound with a complex structure that includes cyano, hydroxyphenyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 4-nitrobenzyl cyanide under basic conditions to form the intermediate, followed by cyclization and subsequent amide formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for understanding biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, while the hydroxyphenyl and nitrophenyl groups can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-aminophenyl)prop-2-enamide
- (Z)-2-cyano-N-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide
- (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-enamide
Uniqueness
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-enamide is unique due to the presence of both hydroxyphenyl and nitrophenyl groups, which provide a balance of electron-donating and electron-withdrawing properties. This balance enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c17-10-12(9-11-1-5-14(6-2-11)19(22)23)16(21)18-13-3-7-15(20)8-4-13/h1-9,20H,(H,18,21)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGODEXWRNIIAD-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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